molecular formula C13H15ClN2O B3146540 8a-(4-Chlorophenyl)-octahydropyrrolo[1,2-a]pyrimidin-6-one CAS No. 6029-26-1

8a-(4-Chlorophenyl)-octahydropyrrolo[1,2-a]pyrimidin-6-one

Cat. No.: B3146540
CAS No.: 6029-26-1
M. Wt: 250.72 g/mol
InChI Key: ISVGLFPWWZUOQR-UHFFFAOYSA-N
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Description

8a-(4-Chlorophenyl)-octahydropyrrolo[1,2-a]pyrimidin-6-one is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by its unique structure, which includes a pyrrolo[1,2-a]pyrimidine core with a chlorophenyl group attached at the 8a position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8a-(4-Chlorophenyl)-octahydropyrrolo[1,2-a]pyrimidin-6-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of a suitable amine with a chlorophenyl-substituted aldehyde, followed by cyclization to form the pyrrolo[1,2-a]pyrimidine core . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like vanadium oxide loaded on fluorapatite .

Industrial Production Methods

Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. Green synthesis approaches, which utilize environmentally friendly solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

8a-(4-Chlorophenyl)-octahydropyrrolo[1,2-a]pyrimidin-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions often involve moderate temperatures and the use of solvents like dichloromethane or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrrolo[1,2-a]pyrimidines .

Mechanism of Action

The mechanism of action of 8a-(4-Chlorophenyl)-octahydropyrrolo[1,2-a]pyrimidin-6-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with receptors to modulate signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8a-(4-Chlorophenyl)-octahydropyrrolo[1,2-a]pyrimidin-6-one stands out due to its unique structural features and versatile reactivity. Its ability to undergo various chemical transformations and interact with multiple biological targets makes it a valuable compound for research and development in multiple scientific fields .

Properties

IUPAC Name

8a-(4-chlorophenyl)-1,2,3,4,7,8-hexahydropyrrolo[1,2-a]pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O/c14-11-4-2-10(3-5-11)13-7-6-12(17)16(13)9-1-8-15-13/h2-5,15H,1,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISVGLFPWWZUOQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2(CCC(=O)N2C1)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601180069
Record name 8a-(4-Chlorophenyl)hexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601180069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6029-26-1
Record name 8a-(4-Chlorophenyl)hexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6029-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8a-(4-Chlorophenyl)hexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601180069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8a-(4-Chlorophenyl)-octahydropyrrolo[1,2-a]pyrimidin-6-one
Reactant of Route 2
8a-(4-Chlorophenyl)-octahydropyrrolo[1,2-a]pyrimidin-6-one
Reactant of Route 3
8a-(4-Chlorophenyl)-octahydropyrrolo[1,2-a]pyrimidin-6-one
Reactant of Route 4
8a-(4-Chlorophenyl)-octahydropyrrolo[1,2-a]pyrimidin-6-one
Reactant of Route 5
8a-(4-Chlorophenyl)-octahydropyrrolo[1,2-a]pyrimidin-6-one
Reactant of Route 6
8a-(4-Chlorophenyl)-octahydropyrrolo[1,2-a]pyrimidin-6-one

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